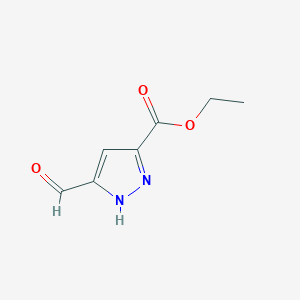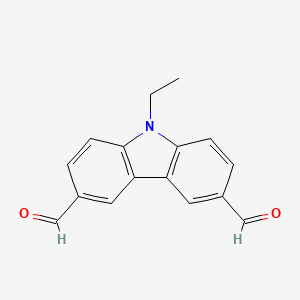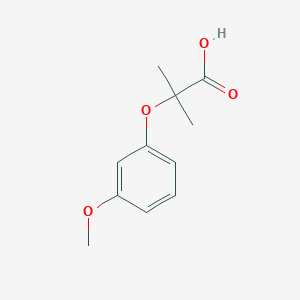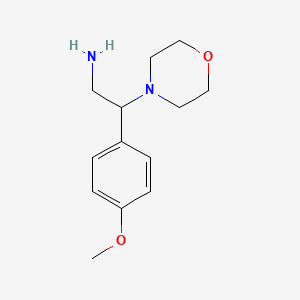
3-Methyl-1,2,5-oxadiazole
Overview
Description
3-Methyl-1,2,5-oxadiazole is a five-membered heterocyclic compound containing nitrogen and oxygen atoms . It has a molecular weight of 84.08 . It is a liquid at room temperature .
Synthesis Analysis
Oxadiazoles, including this compound, are synthesized from various compounds and have been utilized in a wide range of applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 84.08 .Scientific Research Applications
Energetic Materials and Explosives
3-Methyl-1,2,5-oxadiazole derivatives demonstrate potential as energetic materials, particularly in the field of explosives. Studies show the synthesis and characterization of compounds like this compound 2-oxide derivatives, which display positive heats of formation, acceptable sensitivities, and good detonation performances, suggesting their potential as melt-cast explosives (Xu, Yang, & Cheng, 2018). Similarly, other research highlights the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, presenting moderate thermal stabilities and insensitivities, making them superior to traditional explosives like TNT (Yu et al., 2017).
Corrosion Inhibition
This compound derivatives are explored for their corrosion inhibition properties. Derivatives such as 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione demonstrate high corrosion inhibition efficiency on mild steel in hydrochloric acid solutions, indicating their potential as corrosion inhibitors in industrial applications (Kalia et al., 2020).
Synthetic Applications
This compound and its derivatives are utilized in various synthetic applications. For instance, they are used as synthons for protecting monosubstituted acetamidines in various synthetic sequences, demonstrating stability under a variety of conditions (Moormann et al., 2004). Additionally, these compounds are involved in copper-catalyzed cascade annulation processes for the synthesis of various disubstituted oxadiazoles, offering advantages in terms of atom- and step-economy, functional group tolerance, and operational simplicity (Guo et al., 2015).
Safety and Hazards
Future Directions
Oxadiazoles, including 3-Methyl-1,2,5-oxadiazole, have been recognized for their potential in various applications, including medicinal chemistry . They are considered privileged and well-known heterocycles and are a common and essential feature of a variety of natural products and medicinal agents . Future research could focus on further exploring the potential applications of these compounds .
Mechanism of Action
Target of Action
3-Methyl-1,2,5-oxadiazole is a heterocyclic compound that has been shown to interact with various targets. It has been reported to be a potent CB2 receptor agonist . The CB2 receptor is primarily found in the peripheral nervous system and plays a key role in modulating immune response . Additionally, oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1), which enhances anti-tumor potency .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets via numerous non-covalent interactions . For instance, as a CB2 receptor agonist, this compound may bind to the receptor and trigger a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given its multiple targets. For example, by acting as a CB2 receptor agonist, it may influence the endocannabinoid system, which plays a role in immune regulation, pain sensation, and inflammation . Furthermore, by inhibiting IDO1, it may affect the kynurenine pathway, which is involved in immune response and has been implicated in cancer immunosuppression .
Pharmacokinetics
Oxadiazole derivatives are generally known for their chemical and heat resistance , which may contribute to their stability and bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context in which it is used. As a CB2 receptor agonist, it may modulate immune response, potentially reducing inflammation and pain . Its inhibition of IDO1 could potentially enhance anti-tumor potency by modulating the immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with this compound, affecting its action .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,5-oxadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting or activating enzymes that regulate metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
3-methyl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILDQZWYMFRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399433 | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26178-14-3 | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,5-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



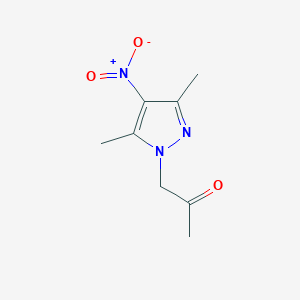
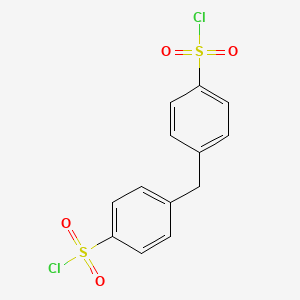
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


